molecular formula C13H18BrNO2 B13501739 Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate

Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate

Cat. No.: B13501739
M. Wt: 300.19 g/mol
InChI Key: RXSFWGRJYSOXPA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate is an organic compound with the molecular formula C₁₃H₁₈BrNO₂ It is an ester derivative, characterized by the presence of an amino group, a bromine atom, and an ethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction can be represented as follows:

R-COOH+C₂H₅OHR-COO-C₂H₅+H₂O\text{R-COOH} + \text{C₂H₅OH} \rightarrow \text{R-COO-C₂H₅} + \text{H₂O} R-COOH+C₂H₅OH→R-COO-C₂H₅+H₂O

In this case, the carboxylic acid precursor is 3-amino-3-(3-bromo-4-ethylphenyl)propanoic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-nitro-3-(3-bromo-4-ethylphenyl)propanoate.

    Reduction: Formation of 3-amino-3-(3-bromo-4-ethylphenyl)propanol.

    Substitution: Formation of 3-amino-3-(3-azido-4-ethylphenyl)propanoate or 3-amino-3-(3-cyano-4-ethylphenyl)propanoate.

Scientific Research Applications

Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. The bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-(4-bromophenyl)propanoate: Similar structure but lacks the ethyl group on the phenyl ring.

    Ethyl 3-amino-3-(3-chloro-4-ethylphenyl)propanoate: Similar structure but has a chlorine atom instead of bromine.

    Ethyl 3-amino-3-(3-bromo-4-methylphenyl)propanoate: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate is unique due to the presence of both the bromine atom and the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate

InChI

InChI=1S/C13H18BrNO2/c1-3-9-5-6-10(7-11(9)14)12(15)8-13(16)17-4-2/h5-7,12H,3-4,8,15H2,1-2H3

InChI Key

RXSFWGRJYSOXPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(CC(=O)OCC)N)Br

Origin of Product

United States

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